molecular formula C24H26N6O2S3 B2990519 ethyl 4-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate CAS No. 573695-10-0

ethyl 4-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate

Cat. No.: B2990519
CAS No.: 573695-10-0
M. Wt: 526.69
InChI Key: HZADXJQGWXIVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound is characterized by a complex structure featuring a 4-aminocyclopentathienopyrimidine core, a known privileged scaffold in kinase inhibitor design, linked to a phenyl-1,2,4-triazole moiety via flexible thioether chains. The 4-aminocyclopentathienopyrimidine group is a key pharmacophore found in several potent kinase inhibitors, suggesting this compound's potential application as a protein kinase inhibitor for probing intracellular signaling pathways. Researchers utilize this molecule primarily as a key intermediate or a novel chemical entity for the development of targeted therapies, particularly for investigating and targeting aberrant signaling in cancer cell proliferation and survival. Its mechanism of action is hypothesized to involve the competitive binding to the ATP-binding site of specific oncogenic kinases, thereby disrupting phosphorylation events and downstream signaling cascades. The presence of the thioether linkages and the terminal ethyl butanoate ester may influence the compound's solubility and cellular permeability, making it a valuable tool for structure-activity relationship (SAR) studies. This product is intended for For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

ethyl 4-[[5-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O2S3/c1-2-32-19(31)12-7-13-33-24-29-28-18(30(24)15-8-4-3-5-9-15)14-34-23-26-21(25)20-16-10-6-11-17(16)35-22(20)27-23/h3-5,8-9H,2,6-7,10-14H2,1H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZADXJQGWXIVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC(=C4C5=C(CCC5)SC4=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several functional groups that contribute to its biological activity. It features a thieno[2,3-d]pyrimidine core, which is known for various medicinal properties.

Synthesis

The synthesis of this compound involves multiple steps including the formation of thienopyrimidine derivatives and subsequent modifications to introduce the ethyl group. Detailed procedures can be found in the literature on similar compounds .

Anticancer Properties

Recent studies have indicated that compounds related to thieno[2,3-d]pyrimidines exhibit significant anticancer activity. For instance:

  • In vitro studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines can inhibit cell proliferation in various cancer cell lines .
  • Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in nucleotide synthesis and cell division .

Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have also shown promising results against bacterial strains:

  • Efficacy Against Gram-positive and Gram-negative Bacteria : Compounds similar to ethyl 4-(...) have been reported to possess antibacterial properties effective against pathogens like Escherichia coli and Staphylococcus aureus .
CompoundActivity TypeTarget Organisms
Ethyl 4-(...)AnticancerVarious cancer cell lines
Ethyl 4-(...)AntibacterialE. coli, S. aureus

Case Studies

  • Anticancer Efficacy : A study demonstrated that a closely related thienopyrimidine compound exhibited an IC50 value of 1.7 nM against KB human tumor cells expressing folate receptors . This suggests a high potency that could be leveraged in drug development.
  • Antimicrobial Testing : Another investigation evaluated the antibacterial effects of thieno[2,3-d]pyrimidine derivatives and found significant inhibition zones against tested bacterial strains .

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Challenges : The target compound’s multiple thioether linkages necessitate precise reaction conditions to avoid disulfide formation or over-substitution, as observed in related syntheses .
  • Computational Modeling : Molecular docking studies (using tools like AutoDock) could predict interactions with cysteine-dependent enzymes (e.g., tyrosine phosphatases), leveraging its thiol-rich structure.

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